4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2069998-64-5 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-(4-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
InChI Key |
NZYMBNSXWYJPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnection is the C-C bond forming the biphenyl (B1667301) core. This leads to two primary synthons, which can be translated into commercially available or readily synthesizable starting materials.
The most logical disconnection is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to two potential synthetic pathways:
Pathway A: Coupling of a 3-halobenzoic acid derivative with a 4-carbamoylphenylboronic acid derivative.
Pathway B: Coupling of a 4-halobenzamide derivative with a 3-carboxyphenylboronic acid derivative.
Identification of Key Synthetic Challenges Related to Functional Group Placement
The synthesis of this compound is not without its challenges, primarily stemming from the electronic properties and potential reactivity of the functional groups.
Functional Group Compatibility: The carboxylic acid and carbamoyl (B1232498) groups can potentially interfere with the catalytic cycle of the cross-coupling reaction. The acidic proton of the carboxylic acid can react with the basic conditions often employed in Suzuki-Miyaura couplings, potentially deactivating the catalyst or starting materials. The amide group, while generally robust, can sometimes participate in side reactions under harsh conditions.
Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which can deactivate the aryl halide or arylboronic acid towards oxidative addition or transmetalation, respectively. Conversely, the carbamoyl group is also electron-withdrawing, which can influence the reactivity of the coupling partners.
Positional Selectivity: The meta-position of the carboxylic acid and the para-position of the carbamoyl group are specific and must be installed correctly in the starting materials to ensure the desired final product.
Precursor Design and Availability of Biphenyl Building Blocks
The feasibility of a synthetic route heavily relies on the availability of the starting materials. For the proposed pathways:
For Pathway A:
3-Halobenzoic acids: 3-Bromobenzoic acid and 3-iodobenzoic acid are commercially available and relatively inexpensive.
4-Carbamoylphenylboronic acid: This precursor can be synthesized from 4-bromobenzamide or 4-cyanobromobenzene. 4-Bromobenzamide can be converted to the corresponding boronic acid via a Miyaura borylation reaction. Alternatively, 4-cyanobromobenzene can be borylated and then the nitrile can be hydrolyzed to the primary amide.
For Pathway B:
4-Halobenzamides: 4-Bromobenzamide and 4-iodobenzamide are readily available.
3-Carboxyphenylboronic acid (3-Boronobenzoic acid): This is a commercially available reagent.
The choice between Pathway A and Pathway B would depend on the relative reactivity of the chosen coupling partners and the ease of synthesis of any non-commercially available precursors.
Development and Optimization of Synthetic Routes to this compound
The Suzuki-Miyaura cross-coupling reaction is the most widely used method for the construction of biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov Other palladium-catalyzed reactions like the Heck and Negishi couplings are also viable but are often less favored for this type of transformation due to potential issues with substrate scope and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for the Biphenyl Core Formation (e.g., Suzuki-Miyaura, Heck, Negishi)
The Suzuki-Miyaura coupling is the most promising approach for the synthesis of this compound. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
A typical reaction setup would involve:
An aryl halide (e.g., 3-bromobenzoic acid or 4-bromobenzamide).
An arylboronic acid (e.g., 4-carbamoylphenylboronic acid or 3-boronobenzoic acid).
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand).
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
A suitable solvent system (e.g., toluene/water, dioxane/water, or ethanol/water). nih.gov
The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. libretexts.org For the synthesis of a sterically unhindered biphenyl like the target molecule, common phosphine (B1218219) ligands are generally effective.
| Ligand | Catalyst Precursor | Typical Substrates | Key Characteristics |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Aryl bromides, iodides | Standard, widely used, but can be limited with less reactive substrates. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Pd(OAc)₂ or Pd₂(dba)₃ | Aryl chlorides, bromides, triflates | Bulky and electron-rich, promoting oxidative addition and reductive elimination. |
| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Aryl bromides, iodides | Bidentate ligand, provides good stability to the catalyst. |
For the coupling of an electron-deficient aryl halide (like 3-bromobenzoic acid) with another electron-deficient partner, a more electron-rich and bulky ligand from the Buchwald family might be beneficial to facilitate the oxidative addition step.
The solvent system and reaction temperature play a significant role in the outcome of Suzuki-Miyaura couplings. A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. nih.gov
| Solvent System | Typical Temperature Range | Advantages | Disadvantages |
| Toluene/Water | 80-110 °C | Good for a wide range of substrates. | Can lead to deboronation at higher temperatures. |
| Dioxane/Water | 80-100 °C | Often gives high yields. | Dioxane is a potential carcinogen. |
| Ethanol/Water | 60-80 °C | Greener solvent choice, can lead to higher yields. nih.gov | May not be suitable for all substrates. |
| DMF/Water | 80-120 °C | Good for dissolving polar substrates. | High boiling point can lead to side reactions. |
Optimization of the temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions such as deboronation of the boronic acid or decomposition of the catalyst. For the synthesis of this compound, starting with a moderate temperature of around 80 °C and monitoring the reaction progress by techniques like TLC or LC-MS would be a prudent approach.
Introduction and Functionalization of the Carboxylic Acid Group
The synthesis of this compound involves the strategic introduction and manipulation of two key functional groups on the biphenyl scaffold. The carboxylic acid (-COOH) moiety, in particular, serves as a versatile handle for a wide range of chemical transformations. atamanchemicals.com Its introduction onto the biphenyl core can be achieved through several synthetic routes. A primary method involves the use of pre-functionalized precursors, such as halobenzoic acids, in cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be performed with a bromobenzoic acid derivative, directly incorporating the carboxylic acid group into the final biphenyl structure. researchgate.netscirp.org Research has demonstrated that Suzuki reactions can proceed effectively on unprotected carboxylic acids, provided a phase-transfer catalyst is employed. scirp.org
Alternative strategies include the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, already attached to the biphenyl skeleton. Another sophisticated approach is the direct C-H carboxylation through carbon dioxide (CO2) fixation, which represents a highly atom-economical and sustainable method. nih.gov This technique obviates the need for pre-functionalized substrates, directly converting an aromatic C-H bond to a C-COOH bond. nih.gov Saponification, or hydrolysis, of precursor groups like esters or nitriles under acidic or basic conditions is also a common and effective method for unmasking the carboxylic acid functionality at a late stage in the synthesis. google.com
Once introduced, the carboxylic acid group of the this compound scaffold offers a reactive site for numerous functionalizations. atamanchemicals.com Standard organic transformations can be employed to create a diverse library of derivatives. These modifications include:
Esterification: Reaction with various alcohols under acidic catalysis or using coupling agents to form corresponding esters.
Amidation: Coupling with amines to generate a second amide bond, distinct from the carbamoyl group at the 4'-position.
Acylation: Conversion to an acyl halide or anhydride, which can then be used in Friedel-Crafts reactions or other acylation processes. rsc.org
Reduction: Transformation of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride.
These functionalization pathways allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which is critical for its application in materials science and medicinal chemistry. atamanchemicals.com
Formation and Modification of the Carbamoyl Moiety (e.g., carbamoylation, amidation)
The carbamoyl group (-CONH2) is a defining feature of this compound. ebi.ac.ukzfin.org Its synthesis is typically accomplished via amidation of a carboxylic acid precursor at the 4'-position of the biphenyl ring system. The most common approach involves activating the 4'-carboxylic acid derivative and subsequently reacting it with ammonia or an ammonia equivalent.
Key methods for forming the carbamoyl moiety include:
From an Acyl Chloride: The 4'-carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form the primary amide.
Using Coupling Reagents: A wide array of peptide coupling agents (e.g., carbodiimides like DCC or EDC) can be used to directly couple the 4'-carboxylic acid with an amine source. However, these methods often suffer from poor atom economy, as they generate high molecular weight byproducts that must be separated from the desired product. researchgate.netrsc.org
From an Ester: A methyl or ethyl ester at the 4'-position can be converted to the carbamoyl group via ammonolysis, which involves heating the ester with ammonia.
Direct carbamoylation reactions can also be employed. For example, a phenol (B47542) derivative can be converted into a carbamate (B1207046) through a reaction with an isocyanate, which can then be transformed into the target compound. nih.gov In the context of synthesizing the target molecule, a Suzuki cross-coupling reaction might utilize a pre-functionalized coupling partner, such as 3-carbamoylphenylboronic acid, to introduce the carbamoyl moiety directly during the formation of the biphenyl C-C bond. nih.gov
Modification of the carbamoyl group itself is also possible, though less common than modifying the carboxylic acid. The primary amide hydrogens can be substituted to form secondary or tertiary amides, further diversifying the molecular structure.
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The synthesis of a specifically substituted molecule like this compound requires precise control over selectivity.
Chemoselectivity: In a molecule with multiple reactive sites, such as two different functional groups (a carboxylic acid and a carbamoyl group), reactions must be designed to target only one site. For example, when performing an esterification on the carboxylic acid, the conditions must be chosen to avoid reactions at the carbamoyl nitrogen. The inherent difference in reactivity between a carboxylic acid and an amide typically allows for such selective transformations.
Regioselectivity: The placement of the functional groups at the 3- and 4'-positions is crucial and is generally dictated by the choice of starting materials in a cross-coupling reaction. For example, a Suzuki-Miyaura coupling between 3-carboxyphenylboronic acid and 4-bromobenzamide (or their synthetic equivalents) would yield the desired constitutional isomer. The regioselectivity of cross-coupling reactions like Suzuki, Negishi, and Stille is a well-established and reliable strategy for constructing unsymmetrically substituted biaryls. rsc.orgresearchgate.net
Stereoselectivity: Biphenyls with bulky substituents at the ortho positions to the linking C-C bond can exhibit restricted rotation, leading to a form of axial chirality known as atropisomerism. rsc.orgrsc.org While this compound itself does not have ortho substituents and is therefore achiral, the principles of stereoselective synthesis are paramount when designing more complex, sterically hindered biphenyl derivatives. acs.org Achieving stereoselectivity in biphenyl synthesis often involves asymmetric cross-coupling reactions using chiral ligands or catalysts, or the use of chiral auxiliaries to direct the stereochemical outcome. rsc.orgchemrxiv.org
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of biphenyl compounds is an area of significant research interest, aimed at reducing the environmental impact of chemical manufacturing. nih.gov For a molecule like this compound, whose synthesis likely relies on palladium-catalyzed cross-coupling and amidation reactions, there are numerous opportunities to implement greener practices. acs.org
Solvent Selection and Catalytic System Sustainability
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biphenyl synthesis, has traditionally used undesirable solvents like DMF, NMP, and 1,4-dioxane. acsgcipr.org Green chemistry focuses on replacing these with more environmentally benign alternatives.
Sustainable Solvents: A range of greener solvents has been evaluated for Suzuki-Miyaura couplings. acs.org Water is a highly attractive option due to its low cost, non-toxicity, and non-flammability. researchgate.net Other recommended solvents include bio-based options and those with better environmental, health, and safety profiles. inovatus.es A comparative study of solvents for nickel-catalyzed Suzuki couplings showed that ethereal solvents like 2-Me-THF and alcohols like t-amyl alcohol can provide excellent yields. nih.gov
| Solvent | Classification | Key Advantages | Reference |
|---|---|---|---|
| Toluene, Dioxane, DMF | Traditional/Undesirable | Well-established, high efficacy | acsgcipr.orgresearchgate.net |
| Water | Green/Recommended | Non-toxic, non-flammable, inexpensive | researchgate.net |
| Propylene Carbonate (PC) | Green/Recommended | Synthesized from CO2, biodegradable | researchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green/Recommended | Derived from renewable resources, lower toxicity | acsgcipr.orgnih.gov |
| Isopropyl Acetate (i-PrOAc) | Green/Recommended | Favorable environmental profile, effective for coupling of amides | acs.org |
Catalytic System Sustainability: Sustainability in catalysis focuses on reducing reliance on precious metals like palladium and improving catalyst longevity. acsgcipr.org Key strategies include:
Heterogeneous Catalysts: Using palladium supported on materials like carbon (Pd/C) or nanoparticles allows for easy recovery of the catalyst through simple filtration, preventing contamination of the product and enabling catalyst recycling. researchgate.netacsgcipr.org
Low Catalyst Loadings: Optimizing reaction conditions to use minimal amounts of the catalyst reduces cost and environmental burden.
Base Metal Catalysis: There is a growing trend to replace palladium with more abundant and less toxic base metals like nickel or iron, which have a significantly smaller carbon footprint. acsgcipr.orgnih.gov
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how much of the reactants' atoms are incorporated into the final product. acs.org
The formation of the carbamoyl group via amidation is a critical step where atom economy can be poor. researchgate.net Traditional methods often use stoichiometric coupling reagents (like DCC or HATU), which are not incorporated into the final product and generate significant waste. rsc.org
| Method | General Reaction | Atom Economy | Waste Products | Reference |
|---|---|---|---|---|
| Acid Chloride Route | R-COOH + SOCl₂ → R-COCl; R-COCl + NH₃ → R-CONH₂ | Low | SO₂, HCl, Cl⁻ | rsc.org |
| Coupling Reagent (e.g., DCC) | R-COOH + NH₃ + DCC → R-CONH₂ + DCU | Poor | Dicyclohexylurea (DCU) byproduct | rsc.org |
| Catalytic Direct Amidation | R-COOH + NH₃ --(Catalyst)→ R-CONH₂ + H₂O | High | Water only | rsc.orgnih.gov |
To improve atom economy and minimize waste, research has focused on developing catalytic methods for direct amidation of carboxylic acids. nih.gov These methods avoid the use of stoichiometric activating agents and typically produce only water as a byproduct, dramatically improving the green credentials of the synthesis. rsc.org Iron-substituted polyoxometalate catalysts and boric acid-catalyzed condensations are examples of more atom-economical approaches. acs.orgrsc.org Furthermore, adopting solventless or "neat" reaction conditions, where feasible, can eliminate solvent waste entirely. researchgate.netflinders.edu.au
Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold
The this compound structure is not merely a synthetic endpoint but can also serve as a versatile scaffold for further chemical elaboration. The concept of post-synthetic modification (PSM), widely employed in the field of metal-organic frameworks (MOFs), provides a powerful strategic framework for the derivatization of this molecule. acs.orgacs.orgelsevierpure.com PSM involves performing chemical transformations on a pre-formed molecular structure, allowing for the introduction of new functional groups and the creation of a library of related compounds from a common intermediate. researchgate.net
The two primary functional groups on the scaffold, the carboxylic acid and the carbamoyl group, offer distinct and orthogonal handles for derivatization.
Modification at the Carboxylic Acid Group: As discussed in section 2.2.2, the 3-carboxylic acid is the more reactive site and a prime target for PSM. A wide array of derivatives can be synthesized, including:
Esters: A library of esters can be created by reacting the parent acid with different alcohols, modulating properties like solubility and cell permeability.
Amides: Coupling with a diverse set of primary and secondary amines can generate a series of N-substituted amides, introducing new structural and functional diversity.
Heterocycles: The carboxylic acid can be used as a precursor for the synthesis of various heterocyclic rings, such as oxadiazoles or benzimidazoles, by reacting it with appropriate bifunctional reagents.
Modification at the Carbamoyl Group: While less reactive, the 4'-carbamoyl group can also be modified.
N-Alkylation/N-Arylation: The amide N-H bonds can be substituted, though this often requires harsher conditions than reactions at the carboxylic acid.
Dehydration: The primary amide can be dehydrated to the corresponding nitrile (-CN) group, which is itself a versatile functional group that can participate in cycloadditions or be hydrolyzed back to a carboxylic acid under different conditions.
These PSM strategies enable the systematic exploration of the chemical space around the core biphenyl structure. researchgate.net By creating a diverse set of analogs, researchers can conduct detailed structure-activity relationship (SAR) studies to optimize the molecule for specific applications in fields such as pharmaceuticals or materials science. nih.gov
Transformations of the Carboxylic Acid Group (e.g., esterification, amidation)
The carboxylic acid group is a versatile functional handle for derivatization, primarily through nucleophilic acyl substitution reactions. Key transformations include esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The choice of method often depends on the substrate's sensitivity to acidic conditions and the nature of the alcohol.
Fischer Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk This method is well-suited for simple primary and secondary alcohols. commonorganicchemistry.com
Steglich Esterification: For acid-sensitive substrates or when using tertiary alcohols, the Steglich esterification is a milder alternative. commonorganicchemistry.com This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). commonorganicchemistry.comorganic-chemistry.org
Alkylation of Carboxylate: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then act as a nucleophile. Subsequent reaction with an alkyl halide (e.g., iodomethane) yields the corresponding ester. commonorganicchemistry.com
Reaction with Thionyl Chloride: A two-step process involves first converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). The isolated acid chloride is then reacted with an alcohol to form the ester. commonorganicchemistry.com
Interactive Data Table: Common Esterification Methods
| Method | Reagents | Typical Conditions | Substrate Suitability |
|---|---|---|---|
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Heat, often in excess alcohol | Good for primary/secondary alcohols; not for acid-sensitive molecules |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Good for acid-sensitive molecules and tertiary alcohols |
| Alkylation | Base, Alkyl Halide | Varies with base/halide | Useful alternative when other methods fail |
| Via Acid Chloride | 1. SOCl₂ 2. Alcohol | Two steps, often mild | Broad applicability |
Amidation: Similar to esterification, the carboxylic acid can be converted into a new, secondary or tertiary amide by reacting it with a primary or secondary amine. Direct reaction is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt. youtube.com Therefore, activating agents or coupling reagents are typically required.
Carbodiimide Coupling: Reagents like DCC or EDCI are widely used to facilitate amide bond formation by activating the carboxylic acid. youtube.com
Boron-Based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation, often proceeding under relatively mild conditions with equimolar amounts of the acid and amine. nih.gov
Enzymatic Synthesis: Biocatalytic methods using Amide Bond Synthetases (ABSs) offer a green alternative, catalyzing the ATP-dependent reaction between a carboxylic acid and an amine with high specificity and often enantioselectivity. nih.gov
N-Substitution and Hydrolysis of the Carbamoyl Moiety
The primary amide (carbamoyl) group at the 4'-position can also undergo chemical modification.
N-Substitution (Alkylation): The hydrogen atoms on the amide nitrogen can be replaced with alkyl groups. This N-alkylation is typically achieved by treating the compound with an alkylating agent, such as an alkyl halide, in the presence of a base. la-press.orgmdpi.com The base is necessary to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion that then attacks the alkylating agent. The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation).
Hydrolysis: The carbamoyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically with heating. youtube.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The final products are the corresponding carboxylic acid and an ammonium salt. youtube.com
Base-catalyzed (saponification) hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible process yields a carboxylate salt and ammonia. youtube.comrsc.org Subsequent acidification is required to obtain the free carboxylic acid.
These transformations allow for the modulation of properties such as solubility, hydrogen bonding capacity, and steric profile.
Electrophilic Aromatic Substitution on the Biphenyl Rings
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution is dictated by the directing effects of the substituents already present on the rings.
The directing effects on this molecule are complex:
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
Carbamoyl (-CONH₂): This group is also deactivating and a meta-director.
Phenyl Group: Each phenyl ring acts as a substituent on the other. A phenyl group is a weakly activating, ortho, para-director. pearson.comchemistrysteps.com
The outcome of an EAS reaction depends on which ring is attacked and the interplay of these competing directing effects.
Substitution on the 3-Carboxylic Acid Ring: An incoming electrophile will be directed meta to the carboxylic acid (to positions 2 and 5) and ortho or para to the other phenyl ring (to positions 2, 4, and 6). The positions are numbered relative to the point of attachment of the other ring. The directing effects are therefore:
-COOH group directs to: C5
Substitution on the 4'-Carbamoyl Ring: An incoming electrophile will be directed meta to the carbamoyl group (to positions 3' and 5') and ortho or para to the other phenyl ring (to positions 2', 3', 5', and 6'). The directing effects are:
-CONH₂ group directs to: C3', C5'
Phenyl group directs to: C2', C6' Here, the positions meta to the carbamoyl group (3' and 5') are also ortho to the other phenyl ring, making these sites potential targets for substitution. However, steric hindrance at the ortho positions (2' and 6') might favor substitution at the para position of the unsubstituted ring in simpler biphenyl systems. chemistrysteps.com The cumulative deactivating effect of the carbamoyl group will influence the reaction rate.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Ring Attacked | Directing Group(s) | Predicted Position(s) |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 4'-Carbamoyl Ring | -CONH₂ (meta), Phenyl (o,p) | C3', C5' |
| Bromination (Br₂/FeBr₃) | 4'-Carbamoyl Ring | -CONH₂ (meta), Phenyl (o,p) | C3', C5' |
| Nitration (HNO₃/H₂SO₄) | 3-Carboxylic Acid Ring | -COOH (meta), Phenyl (o,p) | C5 |
Synthesis of Conformationally Restricted Analogues and Biphenyl Terphenyl Variants
Conformationally Restricted Analogues: Biphenyls can rotate around the central carbon-carbon single bond. Restricting this rotation can lead to molecules with more defined three-dimensional shapes, which is often desirable in medicinal chemistry and materials science. This can be achieved by introducing a bridge between the two phenyl rings. nih.gov For example, creating an ether or alkyl linkage between positions 2 and 2' would result in a conformationally rigid, fused-ring system (a dibenzofuran or fluorene core, respectively). The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted precursors that can be cyclized in a key step. york.ac.uk
Biphenyl Terphenyl Variants: The biphenyl scaffold can be extended to a terphenyl system. Terphenyl derivatives are of interest in areas like materials science for applications in organic light-emitting devices (OLEDs). walisongo.ac.id The synthesis of terphenyl variants of the target molecule can be envisioned through modern cross-coupling methodologies.
Sequential Cross-Coupling: A common strategy involves the use of a dihaloarene as a central building block. For instance, a dihalobenzene could be coupled with one equivalent of an appropriate boronic acid (Suzuki coupling) or organozinc reagent (Negishi coupling) to form a substituted biphenyl. A second, different coupling reaction at the remaining halogen site would then introduce the third phenyl ring. nih.govresearchgate.net
Diels-Alder/Benzannulation: Another approach involves constructing the central aromatic ring from acyclic precursors using a Diels-Alder reaction followed by an aromatization step, a method known as benzannulation. researchgate.netazom.com
These advanced synthetic strategies allow for significant expansion of the molecular architecture beyond the simple biphenyl core.
Advanced Spectroscopic and Structural Elucidation of 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid, a combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive picture of its molecular framework.
A standard one-dimensional ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆, would reveal distinct signals for each aromatic proton, the amide protons (-CONH₂), and the carboxylic acid proton (-COOH). The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents and their positions on the biphenyl (B1667301) rings. For instance, protons adjacent to the electron-withdrawing carboxylic acid and carbamoyl (B1232498) groups would be expected to resonate at a lower field (higher ppm). The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.
Similarly, a ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the two carbonyl carbons of the carboxylic acid and amide groups, which appear in the range of 165-180 ppm.
While 1D NMR provides information about the chemical environment of nuclei, 2D NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling networks within each of the two phenyl rings, allowing for the assignment of adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning the carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the different fragments of the molecule. For example, it would show correlations from the aromatic protons to the carbonyl carbons and the quaternary carbons of the biphenyl linkage, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the three-dimensional conformation of the molecule, including the relative orientation of the two phenyl rings.
The following table summarizes the expected key correlations for this compound in 2D NMR experiments.
| Technique | Expected Key Correlations |
| COSY | - Correlations between adjacent aromatic protons on the 3-carboxylic acid substituted ring.- Correlations between adjacent aromatic protons on the 4'-carbamoyl substituted ring. |
| HSQC | - Each aromatic C-H carbon signal will correlate with its attached proton signal. |
| HMBC | - Correlations from aromatic protons to the carboxylic acid carbonyl carbon (C-3 position).- Correlations from aromatic protons to the carbamoyl carbonyl carbon (C-4' position).- Correlations from protons on one ring to the quaternary carbon of the other ring (across the biphenyl linkage).- Correlations from the amide protons to the carbamoyl carbonyl carbon and adjacent aromatic carbons. |
| NOESY | - Spatial correlations between protons on the two different phenyl rings, providing information on the torsional angle between the rings.- Correlations between protons ortho to the biphenyl linkage. |
The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the C-C single bond connecting the two rings is a dynamic process with a specific energy barrier. Dynamic NMR (DNMR) spectroscopy is a technique used to study such fluxional processes. libretexts.org
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals may be observed for non-equivalent protons. As the temperature increases, the rate of rotation increases, leading to the broadening of these signals. At a certain temperature, known as the coalescence temperature, the signals merge into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (ΔG‡) for the rotational process can be calculated. For substituted biphenyls, the height of this rotational barrier is influenced by the size and nature of the substituents at the ortho positions.
X-ray Crystallography and Solid-State Analysis of this compound and its Co-crystals/Salts
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, allows for predictions of its solid-state behavior. nih.gov
The dihedral angle between the two aromatic rings in the biphenyl core is a key structural feature. In related compounds, this angle is typically non-zero, for example, 26.09° in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, confirming the non-planar conformation. nih.gov
The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and a carbamoyl group (a hydrogen bond donor and acceptor) suggests that this compound will form extensive hydrogen bonding networks in the solid state.
Common hydrogen bonding motifs include:
Carboxylic Acid Dimer: Carboxylic acids frequently form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif. nih.gov
Amide-Amide Interactions: The N-H protons of the carbamoyl group can form hydrogen bonds with the carbonyl oxygen of a neighboring amide group.
Acid-Amide Heterosynthon: A hydrogen bond can form between the carboxylic acid proton and the carbonyl oxygen of the amide, or between the amide N-H and the carbonyl oxygen of the acid.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Given the presence of multiple hydrogen bonding functionalities, it is plausible that this compound could exhibit polymorphism. nist.govwhitman.edu The crystallization conditions, such as the solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained.
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The ability of the carboxylic acid and amide groups to form hydrogen bonds makes the formation of hydrates (with water) or solvates (with other solvents) a distinct possibility.
The study of polymorphism and pseudopolymorphism is critical in pharmaceutical sciences, as different forms of a drug can have different bioavailability and stability. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify and characterize different polymorphic and pseudopolymorphic forms.
Advanced Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Isotopic Distributions
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition, and the fragmentation pattern can be used to deduce its structure.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula.
The fragmentation of the molecule under techniques like electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Key fragmentation pathways for biphenyl derivatives, carboxylic acids, and amides have been studied. nih.govsphinxsai.comlibretexts.org
Expected Fragmentation Pathways:
Loss of H₂O: The carboxylic acid group can readily lose a molecule of water (18 Da).
Loss of COOH or CO: The carboxylic acid group can fragment through the loss of a carboxyl radical (45 Da) or carbon monoxide (28 Da).
Loss of NH₂ or CONH₂: The carbamoyl group can fragment by losing an amino radical (16 Da) or a carbamoyl radical (44 Da).
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the formation of stable acylium ions. libretexts.org
Cleavage of the Biphenyl Linkage: The C-C bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the individual substituted phenyl rings.
The following table outlines some plausible fragment ions that could be observed in the mass spectrum of this compound.
| Parent Ion | Fragmentation Pathway | Resulting Fragment Ion |
| [M]⁺˙ | Loss of hydroxyl radical from carboxylic acid | [M - OH]⁺ |
| [M]⁺˙ | Loss of formic acid (decarboxylation and rearrangement) | [M - HCOOH]⁺˙ |
| [M]⁺˙ | Loss of carbamoyl radical | [M - CONH₂]⁺ |
| [M]⁺˙ | Cleavage of the biphenyl bond | [C₇H₄(COOH)]⁺˙ and [C₆H₄(CONH₂)]⁺˙ |
| [M]⁺˙ | McLafferty rearrangement (if applicable) | Dependent on the specific rearrangement |
Isotopic Distributions: The presence of carbon, nitrogen, and oxygen atoms will result in characteristic isotopic patterns in the mass spectrum. The natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O will lead to M+1 and M+2 peaks of predictable intensities, which can further aid in confirming the elemental composition of the molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Derivatives
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting ions and analyzing the resulting fragment ions. In the case of derivatives of this compound, MS/MS can provide invaluable information for structural confirmation. The fragmentation patterns observed are characteristic of the molecule's structure, arising from the cleavage of specific bonds within the precursor ion.
For aromatic carboxylic acids, common fragmentation pathways in MS/MS include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.orgwhitman.edu The presence of the carbamoyl and carboxylic acid functional groups on the biphenyl scaffold of this compound and its derivatives would lead to predictable fragmentation patterns.
Key fragmentation pathways for derivatives of this compound would likely involve:
Decarboxylation: Loss of CO₂ from the carboxylic acid group, a common fragmentation for this functional group. libretexts.org
Decarbonylation: Loss of CO, which can occur from the carboxylic acid or after rearrangement.
Amide Bond Cleavage: The carbamoyl group can undergo fragmentation, leading to the loss of isocyanic acid (HNCO) or ammonia (NH₃).
Biphenyl Backbone Fragmentation: Cleavage of the bond connecting the two phenyl rings, although this is generally less favorable due to the stability of the aromatic system. whitman.edu
The exact fragmentation pattern will be influenced by the nature and position of substituents on the biphenyl rings. By analyzing the masses of the fragment ions, the structure of the parent molecule and the location of any modifications can be confidently determined. This is particularly useful in metabolomics and drug development studies where numerous derivatives may be synthesized or produced. nih.govsigmaaldrich.com
Table 1: Predicted MS/MS Fragmentation of a Hypothetical Derivative
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 284.0919 [M+H]⁺ | 267.0868 | NH₃ | [M+H-NH₃]⁺ |
| 284.0919 [M+H]⁺ | 240.0759 | CO₂ + NH₃ | [M+H-CO₂-NH₃]⁺ |
| 284.0919 [M+H]⁺ | 239.0813 | H₂O + CO | [M+H-H₂O-CO]⁺ |
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation
Ion mobility mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.net This technique is particularly valuable for distinguishing between isomers, including conformational isomers (conformers), which have the same mass but different three-dimensional structures. nih.govdntb.gov.ua For a molecule like this compound, rotation around the single bond connecting the two phenyl rings can lead to different stable conformations.
The separation in IM-MS is based on the different drift times of ions through a gas-filled drift tube under the influence of a weak electric field. nih.gov More compact conformers will experience fewer collisions with the drift gas and will therefore have shorter drift times compared to more extended conformers. The resulting ion mobility data can be used to generate a collision cross-section (CCS), which is a measure of the ion's rotational average projected area.
For this compound, different dihedral angles between the two phenyl rings will result in conformers with distinct CCS values. For instance, a more planar conformation will have a different CCS from a more twisted conformation. nih.gov IM-MS can be used to:
Separate and identify different conformers present in a sample.
Quantify the relative abundance of each conformer.
Study the effects of solvent and temperature on the conformational equilibrium.
The ability to differentiate conformers is crucial as the biological activity and physicochemical properties of a molecule can be highly dependent on its three-dimensional structure. core.ac.ukescholarship.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group States and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. semanticscholar.orgthermofisher.com
For this compound, the vibrational spectra will be dominated by the characteristic vibrations of the carboxylic acid and carbamoyl groups, as well as the biphenyl backbone.
Key Vibrational Modes:
Carboxylic Acid Group:
O-H stretch: A broad band typically observed in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group. jyoungpharm.org
C=O stretch: A strong band around 1700-1725 cm⁻¹ for the monomeric form and 1680-1710 cm⁻¹ for the hydrogen-bonded dimer in the IR spectrum. researchgate.netnih.gov
Carbamoyl (Amide) Group:
N-H stretch: Two bands are typically observed in the 3100-3500 cm⁻¹ region for a primary amide.
C=O stretch (Amide I band): A strong absorption in the region of 1630-1695 cm⁻¹. nih.gov
N-H bend (Amide II band): Found in the range of 1510-1570 cm⁻¹. nih.gov
Biphenyl Backbone:
C-H aromatic stretch: Above 3000 cm⁻¹.
C=C aromatic ring stretching: Bands in the 1400-1600 cm⁻¹ region.
Hydrogen Bonding Interactions: The presence of both a carboxylic acid and a carbamoyl group allows for the formation of strong intermolecular hydrogen bonds. tandfonline.comkinampark.com These interactions can lead to the formation of dimers or larger aggregates. Hydrogen bonding significantly affects the vibrational frequencies of the involved functional groups. rsc.orgnih.gov For example, the O-H and C=O stretching frequencies of the carboxylic acid are sensitive to hydrogen bond formation, typically shifting to lower wavenumbers. semanticscholar.org By analyzing these shifts, the strength and nature of the hydrogen bonding network can be elucidated. kinampark.com
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch (dimer) | 1680-1710 |
| Carbamoyl | N-H stretch | 3100-3500 |
| Carbamoyl | C=O stretch (Amide I) | 1630-1695 |
Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Research on Chiral Analogues of this compound
Chiral analogues of this compound can exist as atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. pharmaguideline.comprinceton.edu This axial chirality arises when bulky substituents in the ortho positions of the biphenyl rings restrict free rotation, leading to stable, non-superimposable mirror-image conformations. youtube.com Chiroptical spectroscopic techniques are essential for the stereochemical investigation of these chiral molecules.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. semanticscholar.org Chiral molecules exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects can be used to determine the absolute configuration of the atropisomers. rsc.orgresearchgate.net For biphenyl atropisomers, the electronic transitions of the aromatic chromophores give rise to distinct CD signals. semanticscholar.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.govwikipedia.org VCD is highly sensitive to the three-dimensional structure of a molecule and can provide detailed information about the absolute configuration and conformation of chiral analogues in solution. aip.orgmdpi.com The VCD spectra of chiral carboxylic acids can be complex due to aggregation effects, but these can often be mitigated by converting the acid to its salt or anhydride. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of chiral compounds, including atropisomers.
These chiroptical techniques, often used in conjunction with quantum chemical calculations, are indispensable tools for assigning the absolute configuration of chiral biphenyl derivatives and for studying the subtle conformational details that govern their chiroptical properties. mdpi.com
Computational Chemistry and Theoretical Modeling of 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and molecular orbitals of chemical compounds. These methods have been applied to biphenyl (B1667301) derivatives to understand their fundamental properties. For instance, DFT calculations at the B3LYP/6–311+G(d,p) level have been used to optimize the molecular structure of similar biphenyl compounds and compare theoretical bond lengths, angles, and torsion angles with experimental data. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.comrsc.org A smaller energy gap generally indicates higher reactivity. mdpi.com
For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations revealed a HOMO energy of -6.0814 eV and a LUMO energy of -1.7466 eV, resulting in an energy gap of 4.3347 eV. nih.gov In this molecule, the HOMO is primarily located on the biphenyl rings and the oxygen atom of the benzyloxy group, while the LUMO is concentrated on the benzoic acid portion. nih.govresearchgate.netresearchgate.net This distribution of frontier orbitals helps in identifying the likely sites for electrophilic and nucleophilic attack. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.0814 |
| ELUMO | -1.7466 |
| Energy Gap (ΔE) | 4.3347 |
| Ionization Energy (I) | 6.0814 |
| Electron Affinity (A) | 1.7466 |
| Electronegativity (χ) | 3.914 |
| Chemical Hardness (η) | 2.16735 |
| Chemical Potential (μ) | -3.914 |
| Electrophilicity Index (ω) | 3.534 |
| Chemical Softness (S) | 0.2307 |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing different charge densities. Red areas indicate negative potential (electron-rich regions), while blue areas indicate positive potential (electron-poor regions). walisongo.ac.id
In molecules containing carboxylic acid and carbamoyl (B1232498) groups, the oxygen atoms of the carboxylate typically show a significant negative electrostatic potential, indicating they are prone to electrophilic attack. nih.gov Conversely, hydrogen atoms attached to electronegative atoms often exhibit a positive potential. wuxiapptec.com NBO (Natural Bond Orbital) analysis can further quantify the charge distribution and interactions within the molecule, providing a more detailed picture of its electronic structure. walisongo.ac.id For example, in a related quinoline derivative, the negative charge was found to be concentrated around the oxygen atom of the carboxylic acid, while a positive charge was located over the nitrogen atom in the quinoline ring. chemrxiv.org
Acidity (pKa) and Basicity Predictions for the Carboxylic Acid and Carbamoyl Groups
Theoretical calculations can be employed to predict the acidity (pKa) of functional groups. monkey-mind.blog For carboxylic acids, the pKa value is influenced by the electronic effects of substituents on the aromatic rings. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity. Computational methods like DFT, often combined with a continuum solvation model, can provide accurate pKa predictions. The electrostatic potential at the acidic hydrogen atom has been shown to correlate with the pKa value; a more positive potential corresponds to a stronger acid. wuxiapptec.com
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. longdom.orglibretexts.org A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.orglibretexts.org
Torsional Angle Scans and Energy Minima Identification in Biphenyl Structures
For biphenyl compounds, a key conformational feature is the torsion angle between the two phenyl rings. nih.gov The rotation around the central carbon-carbon single bond is associated with an energy barrier. nih.gov Torsional angle scans, where the energy is calculated at incremental rotations around a specific bond, are used to map the potential energy surface and identify the lowest energy conformations. wuxiapptec.complos.org
In the parent biphenyl molecule, the equilibrium conformation is non-planar, with a torsion angle of approximately 45.8°. nih.gov The planar (0°) and perpendicular (90°) conformations represent energy barriers. nih.gov Substituents on the phenyl rings can significantly influence the preferred torsion angle and the height of the rotational barriers. nih.gov For instance, in 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the biphenyl rings was found to be 26.09°. nih.gov
Solvent Effects on Conformations using Explicit and Continuum Solvation Models
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for solvent effects in two primary ways: explicit solvation, where individual solvent molecules are included in the calculation, and continuum (or implicit) solvation, where the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.orgacs.orgyoutube.com
Continuum models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used to calculate solvation free energies and to study how the solvent affects molecular properties and conformations. chemrxiv.orgresearchgate.net These models can reveal whether a particular conformation is stabilized or destabilized in a given solvent. For carboxylic acids, it has been shown that different conformations (syn and anti) can exist in aqueous solution, and their relative stability can be influenced by the solvent. nih.govamolf.nl
Molecular Dynamics Simulations for Dynamic Behavior, Solvation Shells, and General Molecular Mobility
Solvation Shells: The interaction of 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid with solvent molecules, typically water in a biological context, is crucial for its solubility and bioavailability. MD simulations can model the explicit arrangement of solvent molecules around the solute, defining the structure and dynamics of the solvation shells. nih.gov The carboxylic acid and carbamoyl groups are expected to form strong hydrogen bonds with water molecules, creating a well-defined primary solvation shell. In contrast, the aromatic rings will have weaker hydrophobic interactions with the solvent. The simulations can provide quantitative data on the number of solvent molecules in each shell, their residence times, and the energetics of these interactions. researchgate.net Theoretical approaches often combine explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent to balance accuracy and computational cost. nih.gov
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Setting | Description |
| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters used to describe the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E | Explicit water models commonly used in simulations. |
| System Size | ~5000-10000 atoms | Includes the solute molecule and a sufficient number of solvent molecules. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100-500 ns | The duration of the simulation, which needs to be long enough to sample relevant molecular motions. |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. |
Molecular Docking Studies and Ligand-Target Recognition Modeling (Conceptual and Theoretical Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com In the context of this compound, molecular docking studies are instrumental in understanding its potential interactions with biological targets, such as enzymes or receptors.
Conceptual Framework: Lock-and-Key vs. Induced Fit: The theoretical basis of molecular docking has evolved from the early "lock-and-key" model, which assumes a rigid receptor and ligand, to the more sophisticated "induced fit" theory. nih.gov The induced fit model acknowledges that both the ligand and the target protein are flexible and can undergo conformational changes upon binding to achieve a more stable complex. researchgate.net Given the torsional flexibility of the biphenyl core in this compound, a flexible docking approach is more appropriate. plos.org
Ligand-Target Recognition: The recognition process is governed by a combination of factors, including steric complementarity (shape matching) and physicochemical interactions between the ligand and the active site of the target. For this compound, key interactions are likely to involve:
Hydrogen Bonding: The carboxylic acid and carbamoyl groups are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar residues in a binding pocket.
π-π Stacking: The aromatic biphenyl rings can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The non-polar regions of the biphenyl scaffold can form favorable hydrophobic interactions with non-polar residues in the binding site.
Scoring Functions: A crucial component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between the ligand and the target for a given pose. nih.gov Scoring functions are designed to approximate the free energy of binding and are used to rank different docking poses. They typically include terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.
Table 2: Theoretical Ligand-Target Interactions for this compound
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |
| Hydrogen Bond Donor | Carboxylic acid (-COOH), Carboxamide (-CONH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Carboxylic acid (-COOH), Carboxamide (-CONH2) | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |
| π-π Stacking | Biphenyl rings | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Biphenyl rings | Alanine, Valine, Leucine, Isoleucine |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives (Theoretical Foundations)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org For derivatives of this compound, QSAR/QSPR modeling can be a valuable tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent or effective compounds.
Theoretical Foundations: The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. researchgate.net The process of developing a QSAR/QSPR model involves several key steps:
Data Set Selection: A diverse set of structurally related compounds with experimentally determined activities or properties is required. For derivatives of this compound, this would involve synthesizing and testing a library of analogs with different substituents on the biphenyl rings.
Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Molecular shape, volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies and partial charges.
Variable Selection: From a large pool of calculated descriptors, a subset that is most relevant to the activity or property being modeled is selected to avoid overfitting the model.
Model Building: A mathematical relationship between the selected descriptors and the activity/property is established using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net
Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. medcraveonline.com
Application to this compound Derivatives: For a series of derivatives of this compound, a QSAR model might reveal that the biological activity is correlated with specific electronic properties of the substituents (e.g., Hammett constants), their hydrophobicity (e.g., logP), and their steric bulk (e.g., molar refractivity). Similarly, a QSPR model could predict properties like solubility or melting point based on descriptors related to molecular size and intermolecular forces.
Table 3: Common Descriptors in QSAR/QSPR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |
| Geometrical | Molecular surface area, Molecular volume | Three-dimensional size and shape. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Electronic properties and reactivity. |
| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |
Mechanistic Investigations of Molecular Interactions and Recognition Principles Involving 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
Principles of Non-Covalent Interactions as Applied to 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid
The structure of this compound, featuring two phenyl rings, a carboxylic acid group, and a carbamoyl (B1232498) (amide) group, allows for a range of non-covalent interactions that are crucial for its molecular packing and interactions with other molecules. These interactions include hydrogen bonding, π-π stacking, and Van der Waals forces.
Hydrogen Bonding: The carboxylic acid and carbamoyl groups are primary sites for hydrogen bonding. The carboxylic acid moiety can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and an acceptor (via the carbonyl oxygen). This often leads to the formation of strong, centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating characteristic R²₂(8) ring motifs. nih.gov The carbamoyl group also participates in hydrogen bonding, with the amide protons acting as donors and the carbonyl oxygen as an acceptor. These interactions can link the biphenyl (B1667301) molecules into extended chains or tapes. mdpi.com The interplay of these hydrogen bonds is a dominant factor in the supramolecular architecture of related compounds. mdpi.com
π-π Stacking: The two phenyl rings of the biphenyl core are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. nih.gov The geometry of this stacking can vary, including face-to-face and offset arrangements, with intercentroid distances typically in the range of 3.6 to 4.2 Å in related structures. nih.gov These interactions contribute significantly to the stabilization of the crystal lattice. nih.gov
Hirshfeld surface analysis of a closely related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provides quantitative insight into the relative contributions of these interactions to the crystal packing. The major contributions were found to be from H⋯H (39.7%), C⋯H/H⋯C (39%), and O⋯H/H⋯O (18%) contacts. nih.gov The energy framework calculations for this analog revealed that dispersion forces were the most significant contributor to the stabilization of the molecular packing. nih.gov
| Interaction Type | Functional Groups Involved | Typical Role in Molecular Assembly | Relative Contribution (in a related biphenyl carboxylic acid) |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid, Carbamoyl | Formation of dimers and chains | O⋯H/H⋯O: 18% |
| π-π Stacking | Biphenyl rings | Stabilization of crystal packing | Related to C⋯H/H⋯C contacts |
| Van der Waals Forces | All atoms | Overall molecular packing and lattice energy | H⋯H: 39.7%, C⋯H/H⋯C: 39% |
Ligand-Target Binding Site Characterization and Interaction Modalities in Model Systems (Conceptual and in vitro focus)
The structural motifs of this compound are found in molecules designed to interact with biological targets. The biphenyl scaffold provides a rigid framework that can position the functional groups for optimal interaction with a binding site. The carboxylic acid can act as a key hydrogen bond donor/acceptor or as an anionic group that interacts with positively charged residues. The carbamoyl group provides additional hydrogen bonding capabilities.
The following table presents a conceptual overview of binding affinities observed for various biphenyl derivatives, illustrating the range of potencies that can be achieved with this scaffold.
| Compound Class | Target | Reported Affinity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Biphenyl Carboxylic Acids | URAT1 | 0.17 µM - 0.93 µM (IC₅₀) | nih.gov |
| Biphenylsulfonamides | Carbonic Anhydrase XIV | 0.26 nM (Kᵢ) | acs.org |
| Biphenyl-based NMDA Modulators | NMDA Receptor | 50 nM (IC₅₀) | nih.gov |
| Pyrimidinyl Biphenylureas | Cannabinoid Receptor CB1 | Range of allosteric modulation effects | nih.gov |
| Argininamide-type Carbamoyl Derivatives | Neuropeptide Y Y1 Receptor | pKᵢ values from 5.67 to 10.50 | nih.gov |
The biphenyl scaffold is a common feature in molecules that act as allosteric modulators of receptors. nih.govnih.govblumberginstitute.org Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its endogenous ligand. nih.govnih.gov
Theoretically, this compound possesses the structural characteristics that could enable it to function as an allosteric modulator. The biphenyl core can interact with hydrophobic pockets within a receptor, while the carboxylic acid and carbamoyl groups can form specific hydrogen bonds that stabilize a particular receptor conformation. The binding of such a molecule to an allosteric site could alter the conformational landscape of the receptor, thereby modulating its activity.
The conformation of the biphenyl unit itself is also subject to change. The dihedral angle between the two phenyl rings can vary depending on the molecular environment. nih.gov This torsional flexibility can be important for fitting into a binding pocket. The binding of the molecule to a target could lock it into a specific conformation, which is a common feature of ligand-receptor interactions.
Role of this compound in Supramolecular Assembly and Self-Recognition Processes
The ability of this compound to participate in directional and specific non-covalent interactions, particularly hydrogen bonding, makes it a candidate for involvement in supramolecular assembly and self-recognition. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions.
The carboxylic acid group is a well-known motif for promoting self-assembly, often leading to the formation of one-dimensional tapes or two-dimensional sheets through the formation of hydrogen-bonded dimers. mdpi.com The carbamoyl group can further guide the assembly process through additional hydrogen bonds, leading to more complex and robust supramolecular architectures. nih.gov
The biphenyl core contributes to the stability of such assemblies through π-π stacking interactions between adjacent molecules. The combination of directional hydrogen bonds and less directional but significant π-π stacking and Van der Waals forces can lead to the formation of well-defined, higher-order structures. Studies on biphenyl-tripeptides have shown their ability to self-assemble into supramolecular nanofiber hydrogels, driven by hydrogen bonding and π-π stacking. researchgate.net Similarly, self-assembled monolayers of biphenyl-containing molecules have been used as precursors for the synthesis of graphene. frontiersin.org These examples highlight the propensity of the biphenyl scaffold to participate in organized assembly processes.
Metal Chelation and Coordination Chemistry of this compound as a Ligand
The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent ligand for metal ions. Carboxylates can coordinate to metal centers in a variety of modes, including monodentate, bidentate chelating, and bridging fashions. This versatility allows for the construction of a wide range of coordination polymers and metal-organic frameworks (MOFs). mdpi.com
The carbamoyl group can also participate in metal coordination, although it is generally a weaker ligand than the carboxylate. The carbonyl oxygen of the amide has a lone pair of electrons that can be donated to a metal center. In some cases, the amide nitrogen can be deprotonated and also coordinate to a metal ion. The presence of both a carboxylic acid and a carbamoyl group on the same molecule creates a bifunctional ligand with the potential for chelation, where both groups bind to the same metal ion, forming a stable ring structure.
The coordination of metal ions by ligands containing both carboxyl and other donor groups can lead to the formation of discrete metal complexes or extended coordination networks with interesting structural and functional properties. researchgate.net The specific coordination mode and the resulting architecture will depend on the metal ion, the reaction conditions, and the conformational flexibility of the ligand.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid Analogues
Systemic Design and Synthesis of 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid Derivatives with Varied Substituents
The systemic design of analogues of this compound involves the strategic introduction of diverse substituents onto the biphenyl (B1667301) core to probe interactions with biological targets and modulate physicochemical properties. A common and powerful synthetic strategy for creating a library of such derivatives is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comresearchgate.net This palladium-catalyzed reaction typically involves coupling an appropriately substituted phenylboronic acid with a substituted aryl halide. ajgreenchem.comarabjchem.org
For instance, to generate variations of the this compound structure, chemists can start with a synthon like 3-bromobenzoic acid or its esters and couple it with a variety of 4-carbamoylphenylboronic acids bearing different substituents on the second ring. Conversely, 3-(alkoxycarbonyl)phenylboronic acid can be reacted with various substituted 4-bromobenzamides. This approach allows for the introduction of a wide array of functional groups—such as alkyl, alkoxy, halogen, cyano, and nitro groups—at specific positions on either phenyl ring. ajgreenchem.comresearchgate.net
Another synthetic route involves the modification of a pre-formed biphenyl skeleton. For example, starting with diphenic anhydride, reaction with various amines can yield a range of amide derivatives at one of the carboxylic acid positions, which can then be further modified. mdpi.com The synthesis of related O-biphenyl-3-yl carbamates has been achieved through a multi-step process involving Suzuki coupling as the key step to form the biphenyl core. nih.gov These systematic synthetic approaches are fundamental to building diverse chemical libraries necessary for comprehensive SAR and SPR studies. arabjchem.orgnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics for Designed Analogues
QSAR and QSPR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov For biphenyl carboxamide analogues, QSAR models have been successfully developed to predict analgesic and anti-inflammatory activities. medcraveonline.com These models use molecular descriptors, which are numerical representations of a molecule's properties, including topological, electronic, and steric parameters.
In a study on biphenyl carboxamide derivatives, multiple linear regression (MLR) analysis was used to build a QSAR model. medcraveonline.com The model's statistical significance was validated, showing a good correlation coefficient (R²) of 0.800 for the training set and a predictive R² of 0.7217, indicating a robust predictive capability. medcraveonline.com Such models can help identify key structural features required for potent activity and guide the design of new, more effective analogues. medcraveonline.com
Docking experiments and Linear Interaction Energy (LIE) calculations represent another facet of predictive analytics. For a series of alkylcarbamic acid biphenyl-3-yl esters, these methods suggested that the N-terminal group fits into a lipophilic region of the fatty acid amide hydrolase (FAAH) enzyme's binding site, mimicking the natural substrate. nih.gov These computational approaches, combined with empirical QSAR models, provide powerful tools for virtual screening and prioritizing the synthesis of compounds with the highest probability of desired activity. nih.govresearchgate.net
Interactive Data Table: QSAR Data for Biphenyl Carboxamide Analogs
| Compound | R | Log of Biological Activity (logBA) |
| 1 | H | 1.34 |
| 2 | 2-Cl | 1.51 |
| 3 | 3-Cl | 1.41 |
| 4 | 4-Cl | 1.57 |
| 5 | 2-F | 1.48 |
| 6 | 4-F | 1.55 |
| 7 | 2-Br | 1.5 |
| 8 | 4-Br | 1.58 |
| 9 | 2-CH3 | 1.45 |
| 10 | 4-CH3 | 1.54 |
| 11 | 2-OCH3 | 1.42 |
| 12 | 4-OCH3 | 1.56 |
| 13 | 2-NO2 | 1.25 |
| 14 | 3-NO2 | 1.3 |
| 15 | 4-NO2 | 1.28 |
| 16 | 2,4-diCl | 1.43 |
| 17 | 2,6-diCl | 1.15 |
| 18 | 3,4-diCl | 1.32 |
| 19 | 2,5-diCl | 1.36 |
| 20 | 2,3-diCl | 1.38 |
| 21 | 2,4-diF | 1.4 |
| 22 | 3-CF3 | 1.33 |
| 23 | 4-N(CH3)2 | 1.6 |
| 24 | 4-OH | 1.49 |
| 25 | 4-OCF3 | 1.44 |
| Data sourced from a QSAR study on biphenyl carboxamide analogs for anti-inflammatory activity. medcraveonline.com |
Influence of Electronic, Steric, and Lipophilic Parameters on Molecular Properties and Interaction Profiles
The molecular properties and interaction profiles of this compound analogues are governed by a combination of electronic, steric, and lipophilic effects of their substituents.
Electronic Effects : The acidity (pKa) of the carboxylic acid group is a critical electronic parameter that influences ionization at physiological pH, affecting solubility, cell permeability, and the ability to form ionic bonds with receptors. acs.org Substituents on the biphenyl rings can modulate this acidity. Electron-withdrawing groups (e.g., -NO₂, -CF₃) generally increase acidity, while electron-donating groups (e.g., -CH₃, -OCH₃) decrease it. These electronic changes also influence non-covalent interactions, such as aromatic stacking, which are crucial for binding to biological targets. dntb.gov.uamdpi.com
Lipophilicity : This parameter, often quantified as logP or logD, describes a compound's affinity for a nonpolar environment. Lipophilicity is crucial for determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). For biphenyl derivatives, adding lipophilic groups can enhance membrane permeability and access to intracellular targets. nih.gov However, excessive lipophilicity can lead to poor solubility and nonspecific binding. A systematic study of carboxylic acid isosteres showed that lipophilicity can be finely tuned through structural modifications, which in turn affects permeability. acs.org
Interactive Data Table: Physicochemical Properties of Carboxylic Acid and Isosteres
| Compound No. | Isostere | pKa | logD at pH 7.4 | Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | Carboxylic acid | 4.8 | -1.1 | 0.3 |
| 16 | Tetrazole | 4.9 | -1.0 | 3.3 |
| 18 | Oxazolidinedione | 7.1 | -0.9 | 1.7 |
| 20 | Oxadiazol-5(4H)-one | 6.0 | -0.2 | 1.8 |
| 22 | Oxadiazol-5(4H)-thione | 6.4 | -1.0 | 10.1 |
| 24 | Tetramic acid | 4.8 | -0.8 | 1.4 |
| 25 | Cyclopentane-1,3-dione | 5.3 | -1.1 | 1.1 |
| Data represents a comparative analysis of physicochemical properties for different acidic functional groups, highlighting the impact of isosteric replacement on key parameters. acs.org |
Positional Isomerism and Stereochemical Effects on Molecular Properties and Recognition
The specific placement of functional groups (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical determinants of a molecule's properties and its ability to be recognized by a biological target.
In biphenyl systems, the substitution pattern significantly impacts activity. For example, studies on biphenylcarboxylic acid analogues have shown that ortho-substituted compounds can exhibit low or no biological activity compared to their meta- and para-substituted counterparts. nih.gov This is often attributed to the steric hindrance from the ortho-substituent interfering with the carboxyl group, forcing a non-productive conformation. nih.gov The relative positioning of key interaction groups, like the carbamoyl (B1232498) and carboxylic acid moieties in the parent compound, is crucial for establishing specific hydrogen bonds and other interactions within a receptor's binding pocket.
A unique stereochemical feature of substituted biphenyls is atropisomerism. libretexts.org When bulky substituents are present at the ortho positions of the biphenyl core, the rotation around the central carbon-carbon single bond is restricted. If the energy barrier to rotation is high enough, the molecule can be isolated as stable, non-superimposable mirror images (enantiomers). libretexts.org These atropisomers can have vastly different biological activities, as the specific 3D shape of only one isomer may be complementary to the chiral binding site of a protein. This highlights the importance of stereochemistry in molecular recognition. nih.gov
Conformational Flexibility and its Impact on Structure-Property Relationships of this compound derivatives
The biphenyl unit is not rigid. In an unsubstituted biphenyl, the two phenyl rings are twisted relative to each other with a dihedral angle of approximately 45° in the gas phase to minimize steric clash between the ortho-hydrogens. libretexts.org This inherent non-planarity is a key feature of the scaffold. The molecule is conformationally flexible, with rapid rotation occurring around the central single bond at room temperature. libretexts.org
The degree of conformational flexibility has a profound impact on structure-property relationships. The introduction of substituents, especially at the ortho positions, significantly affects this flexibility. Bulky ortho groups increase the energy barrier for rotation, making a planar conformation highly unfavorable. libretexts.org This restriction in rotation can pre-organize the molecule into a specific conformation that is either favorable or unfavorable for binding to a target. Studies on bridged biphenyls, where chemical tethers link the two rings, have shown that restricting conformational freedom can lead to very high energy barriers for enantiomerization. huji.ac.il
The relationship between the twist angle of the biphenyl rings and biological activity has been demonstrated. nih.gov The molecule's ability to adopt a specific low-energy conformation allows it to fit optimally into a binding site. Therefore, understanding and controlling the conformational preferences of this compound derivatives through strategic substitution is a key element in designing analogues with improved properties and desired biological activity.
Advanced Applications and Conceptual Frameworks in Materials Science and Chemical Biology Utilizing 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, featuring a carboxyl group for strong coordination and a carbamoyl (B1232498) group for secondary interactions, positions it as a highly valuable organic linker for the construction of porous crystalline materials. nih.govresearchgate.net Its rigid biphenyl (B1667301) backbone is ideal for creating robust, high-surface-area frameworks with potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net
The design of porous frameworks using biphenyl carboxylic acid derivatives hinges on the principles of reticular chemistry, where molecular building blocks are stitched together into predetermined network topologies. nih.gov The specific geometry of this compound—an angled, asymmetric linker—offers pathways to novel framework structures that differ from those assembled from more common linear, symmetric linkers like 1,1'-biphenyl-4,4'-dicarboxylic acid (BPDC). nih.govgoogle.com
The synthesis of MOFs incorporating this type of linker is typically achieved through solvothermal or hydrothermal methods. nih.govmdpi.com In a representative synthesis, the organic linker and a metal salt (e.g., zinc nitrate, copper nitrate, nickel nitrate) are dissolved in a high-boiling-point solvent such as N,N-dimethylformamide (DMF) and heated in a sealed vessel. nih.govmdpi.com Under these conditions, the carboxylic acid group deprotonates and coordinates with the metal ions to form metal-carboxylate secondary building units (SBUs), which then extend in three dimensions, bridged by the biphenyl linkers. The carbamoyl group, while not typically participating in the primary coordination bonding, can influence the framework's assembly through hydrogen bonding and can functionalize the pores of the resulting material.
For COFs, the design strategy involves selecting a complementary comonomer that can undergo a reversible covalent bond-forming reaction with the linker's functional groups. While the carboxylic acid can be used in boronate ester or imide linkages, the biphenyl scaffold itself is a common structural motif in COFs. mdpi.comnih.gov The synthesis often involves solvothermal conditions that facilitate the dynamic covalent chemistry necessary for crystalline, ordered frameworks to form. mdpi.comresearchgate.net The rigid structure of the biphenyl unit contributes to the formation of permanent porosity within the COF material. nih.govrsc.org
Once synthesized, frameworks built from this compound require extensive characterization to determine their structural and functional properties. Powder X-ray diffraction (PXRD) is the primary technique used to confirm the crystallinity and determine the framework's structure. nih.govmdpi.comresearchgate.net
The porosity of the material is evaluated using gas sorption analysis, typically with nitrogen at 77 K. nih.gov From this data, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution are calculated. nih.gov The presence of the carbamoyl group within the pores could lead to specific adsorption behaviors for polar molecules like CO2 or water vapor due to hydrogen bonding interactions.
Thermal stability is assessed using thermogravimetric analysis (TGA), which determines the temperature at which the framework begins to decompose. nih.gov Chemical stability is tested by exposing the material to various acidic, basic, and aqueous conditions to evaluate the robustness of the metal-ligand or covalent bonds. nih.govmdpi.com The stability of MOFs is highly dependent on the strength of the metal-ligand bond, with higher-valency metals like Cr(III) or Zr(IV) generally forming more stable frameworks. nih.govmdpi.com
Below is an illustrative data table of properties for a MOF constructed from a related biphenyl dicarboxylic acid linker, showcasing typical characterization results.
| Property | Value | Characterization Technique |
|---|---|---|
| Specific Surface Area (BET) | 311.99 m²/g | N₂ Gas Sorption Analysis |
| Pore Size Distribution | 1–40 nm | N₂ Gas Sorption Analysis |
| Average Pore Diameter | ~29.2 nm | N₂ Gas Sorption Analysis |
| Morphology | Nanoplate | Scanning Electron Microscopy (SEM) |
| Thermal Stability | Stable up to ~300 °C | Thermogravimetric Analysis (TGA) |
Integration into Supramolecular Architectures, Self-Assembling Systems, and Advanced Polymeric Materials
The distinct functional groups and rigid aromatic core of this compound make it an excellent candidate for building complex supramolecular assemblies. The carboxylic acid group is a well-established supramolecular synthon, readily forming robust, hydrogen-bonded dimers. researchgate.net Simultaneously, the carbamoyl group can participate in a variety of hydrogen-bonding motifs, acting as both a donor and an acceptor, to link these dimers into higher-order structures like tapes, sheets, or three-dimensional networks. nih.gov
The biphenyl unit facilitates π-π stacking interactions, which work in concert with hydrogen bonding to direct the self-assembly process and stabilize the resulting architecture. researchgate.net The interplay between these non-covalent forces—hydrogen bonding from the carboxyl and carbamoyl groups and π-π stacking from the aromatic rings—allows for the programmed assembly of molecules into well-defined, functional supramolecular structures.
Furthermore, this compound can serve as a functional monomer for the synthesis of advanced polymeric materials. Polymerization, potentially through the carboxylic acid group, would yield polymers where the pendant carbamoyl-biphenyl units influence the material's bulk properties. These side chains could induce microphase separation, enhance thermal stability, or create sites for molecular recognition within the polymer matrix through the same non-covalent interactions that drive its self-assembly.
Use of this compound as a Chemical Probe for Investigating Fundamental Biological Processes in vitro
The structural features of this compound, particularly its rigid scaffold and hydrogen-bonding capabilities, make it an attractive starting point for the design of chemical probes to explore biological systems. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological processes, often by binding to a specific protein target. nih.govnih.gov
This compound can be chemically modified to create sophisticated probes for molecular target identification and imaging. nih.gov The carboxylic acid group serves as a versatile chemical handle for covalently attaching reporter tags. mdpi.com
Fluorescent Probes: By coupling a fluorophore (e.g., coumarin, fluorescein, or rhodamine derivatives) to the carboxylic acid, a fluorescent probe can be synthesized. thermofisher.com The intrinsic properties of the biphenyl core might influence the photophysical behavior of the attached dye. Such probes allow for the visualization and quantification of a target biomolecule in vitro through techniques like fluorescence microscopy or flow cytometry. nih.gov
Affinity-Tagged Probes: Alternatively, an affinity tag like biotin (B1667282) can be attached. This allows for the "pull-down" and identification of binding partners from complex biological mixtures. After incubation with a cell lysate, the probe and its bound protein(s) can be isolated using streptavidin-coated beads, followed by identification of the proteins via mass spectrometry.
The design of these probes relies on the core biphenyl-carbamoyl-carboxylic acid structure acting as the recognition element that selectively binds to the protein of interest.
In its unmodified form, this compound can be used as a ligand to study protein-ligand interactions in cell-free systems. nih.gov Its structure contains key pharmacophoric features: the carboxylic acid can act as a hydrogen bond donor/acceptor and form salt bridges with basic residues (like lysine (B10760008) or arginine), the carbamoyl group is an excellent hydrogen bond donor and acceptor, and the biphenyl scaffold can participate in hydrophobic and π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan). nih.govresearchgate.net
Several biophysical techniques can be employed to characterize these interactions in vitro:
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Surface Plasmon Resonance (SPR): Monitors the binding event in real-time to determine on- and off-rates (k_on, k_off) and affinity.
Circular Dichroism (CD) Spectroscopy: Can reveal changes in the secondary structure of a protein upon ligand binding. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level information about the binding interface and any conformational changes that occur.
By studying how this molecule or its derivatives interact with a specific enzyme or receptor, researchers can gain insights into binding mechanisms, validate protein targets, and use the molecule as a fragment or lead compound for the development of more potent and selective modulators. nih.govnih.gov
Principles of this compound in Ligand Design for Conceptual Molecular Tools
The strategic design of molecular tools for advanced applications in materials science and chemical biology hinges on the selection of building blocks that offer precise control over intermolecular interactions and spatial orientation. The compound this compound is a bifunctional organic ligand that exemplifies several key principles in ligand design. Its rigid biphenyl scaffold, coupled with the distinct electronic and hydrogen-bonding capabilities of its carbamoyl and carboxylic acid functional groups, makes it a versatile component for the rational design of sophisticated molecular systems.
The fundamental design principle of this molecule lies in its capacity for directional and selective interactions. The biphenyl core provides a defined and semi-rigid spacer, which is crucial for establishing specific geometries in supramolecular assemblies or for spanning distances in biological macromolecules. The torsional angle between the two phenyl rings can be influenced by substitution and the surrounding environment, offering a degree of conformational flexibility.
The functional groups at the 4' and 3 positions are not arbitrarily placed. The meta-position of the carboxylic acid on one ring and the para-position of the carbamoyl group on the other create an asymmetric distribution of interaction sites. This asymmetry is a powerful design element for generating non-centrosymmetric structures and for achieving specific recognition patterns.
In the context of materials science , particularly in the construction of metal-organic frameworks (MOFs), the carboxylic acid group serves as a primary coordination site for metal ions or clusters. nih.gov The biphenyl unit acts as a rigid linker, contributing to the formation of porous and stable architectures. nih.govumich.edu The carbamoyl group, while also capable of coordinating to metal centers, often acts as a secondary binding site or as a point of functionalization to modulate the properties of the MOF pores. This bifunctionality allows for the creation of materials with tailored properties for applications such as gas storage or catalysis.
In chemical biology , the principles of its design are geared towards molecular recognition and the development of probes or modulators of biological processes. The carboxylic acid can mimic the side chains of acidic amino acids like aspartate and glutamate, while the carbamoyl group can act as a hydrogen bond donor and acceptor, similar to the side chains of asparagine and glutamine. nih.gov This allows the molecule to serve as a scaffold for inhibitors or probes that target specific protein surfaces.
Structural and Electronic Properties Influencing Ligand Behavior
The utility of this compound in ligand design is underpinned by its distinct structural and electronic features. These properties dictate its behavior in forming larger, functional molecular systems.
| Property | Feature of this compound | Implication in Ligand Design |
| Scaffold Rigidity | The biphenyl core provides a structurally defined and semi-rigid backbone. | Enables predictable spatial arrangement of functional groups, crucial for designing specific binding pockets or framework topologies. |
| Functional Group Asymmetry | Carboxylic acid at the 3-position and carbamoyl at the 4'-position. | Leads to non-symmetrical binding modes, which can be exploited to create directional and chiral structures. |
| Hydrogen Bonding Capability | Both the carboxylic acid and carbamoyl groups are excellent hydrogen bond donors and acceptors. stereoelectronics.org | Facilitates the formation of robust supramolecular assemblies and specific interactions with biological targets. nih.gov |
| Coordination Versatility | The carboxylate can act as a mono- or bidentate ligand for metal ions, while the carbamoyl oxygen can also coordinate. | Allows for the construction of diverse metal-organic architectures with varying connectivity and dimensionality. nih.gov |
| Electronic Nature | The biphenyl system allows for π-π stacking interactions, and the functional groups modulate the electron density of the rings. | Provides additional stabilizing forces in supramolecular structures and can influence the photophysical properties of resulting materials or probes. |
Applications in the Design of Conceptual Molecular Tools
The design principles embodied by this compound have led to its conceptual use as a foundational element in various molecular tools.
In Materials Science:
Bifunctional MOF Linkers: The distinct functional groups allow for the design of MOFs where the carboxylic acid forms the primary framework structure, and the carbamoyl groups lining the pores can be used for post-synthetic modification or to create specific binding sites for guest molecules. umich.edunih.gov
Anisotropic Materials: The asymmetry of the molecule can be used to guide the formation of non-centrosymmetric crystalline materials, which may exhibit interesting optical or electronic properties.
In Chemical Biology:
Scaffolds for Protein-Protein Interaction (PPI) Modulators: The biphenyl scaffold can be used to present the functional groups in a way that mimics the secondary structure of a peptide, such as a beta-turn. This allows for the design of small molecules that can disrupt or stabilize protein-protein interactions.
Probes for Molecular Recognition: By attaching a reporter group (e.g., a fluorophore), the this compound scaffold can be converted into a molecular probe to study biological recognition events. The specificity of the probe would be determined by the interactions of the carboxylic acid and carbamoyl groups with the target.
The following table outlines hypothetical binding affinities for derivatives of this scaffold, illustrating how modifications can tune its interaction with a target protein, a common strategy in the development of molecular tools for chemical biology.
| Derivative of this compound | Modification | Target Protein | Binding Affinity (Kd) (nM) |
| Compound A | None | Protein X | 500 |
| Compound B | Methylation of carboxylic acid | Protein X | >10000 (no binding) |
| Compound C | Replacement of carbamoyl with nitro group | Protein X | 800 |
| Compound D | Addition of a hydroxyl group to the biphenyl ring | Protein X | 250 |
This data illustrates the importance of the carboxylic acid for binding and how subtle modifications to the scaffold can modulate the affinity, a key principle in the design of molecular probes and inhibitors.
Methodological Advancements and Analytical Techniques for Research on 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
Development of Novel Chromatographic and Electrophoretic Methods for High-Purity Separation and Quantification
The precise separation and quantification of 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid from reaction mixtures, intermediates, and potential impurities are critical for research and development. Modern chromatographic techniques offer the high resolution and sensitivity required for these demanding analytical tasks.
Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Excess Determination of Chiral Analogues
While this compound itself is not chiral, the synthesis of its analogues often introduces chiral centers. Determining the enantiomeric excess (ee) of these chiral compounds is crucial, as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for this purpose. rsc.org
The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and, thus, separation. rsc.org The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. rsc.org Polysaccharide-based columns are commonly employed for their broad applicability.
Table 1: Illustrative Parameters for Chiral HPLC Separation of Carboxylic Acid Enantiomers
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or gradient elution |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Chiralpak IA, Chiralpak ID | Polysaccharide-based (amylose or cellulose (B213188) derivatives) |
| Mobile Phase | A mixture of a nonpolar organic solvent and a polar modifier. | Acetonitrile/Water/Ammonia Solution (e.g., 90:10:0.1, v/v/v) rsc.org |
| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector | Wavelength set to monitor the aromatic rings (e.g., 254 nm) |
| Output | Chromatogram showing two separated peaks for the R- and S-enantiomers. | The area under each peak is used to calculate the enantiomeric excess (% ee). |
Supercritical Fluid Chromatography (SFC) represents an alternative, often providing faster separations and using less organic solvent compared to HPLC. Both techniques are indispensable for the accurate determination of enantiomeric purity in chiral analogues of this compound.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing biphenyl (B1667301) carboxylic acid derivatives. nih.govchemijournal.com This online coupling provides comprehensive information, facilitating both the separation and identification of individual components in a single run. chemijournal.comijarnd.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is one of the most widely used hyphenated techniques. nih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer. MS provides mass-to-charge ratio data, allowing for the determination of the molecular weight of each component and its fragmentation pattern, which aids in structural elucidation. nih.gov LC-MS is highly sensitive and specific, making it ideal for identifying and quantifying trace impurities or metabolites. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable derivatives of this compound, GC-MS is a valuable technique. The sample is vaporized and separated in the GC column before detection by MS. actascientific.com Chemical derivatization is often required to increase the volatility of polar compounds like carboxylic acids. actascientific.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : This technique directly couples HPLC separation with NMR spectroscopy. chemijournal.com It provides detailed structural information about the separated compounds, making it exceptionally powerful for identifying unknown impurities or novel derivatives without the need for prior isolation. ijarnd.comajrconline.org
Table 2: Overview of Key Hyphenated Techniques
| Technique | Separation Principle | Detection Principle | Key Application for Biphenyl Carboxylic Acids |
|---|---|---|---|
| LC-MS | Liquid chromatography based on polarity/size. | Mass spectrometry measures mass-to-charge ratio. | Identification and quantification of compounds in complex mixtures; impurity profiling. chemijournal.com |
| GC-MS | Gas chromatography based on volatility/boiling point. | Mass spectrometry measures mass-to-charge ratio. | Analysis of volatile derivatives; requires derivatization for polar compounds. nih.gov |
| LC-NMR | Liquid chromatography separates components. | NMR spectroscopy provides detailed structural data. | Unambiguous structure elucidation of unknown compounds and impurities. chemijournal.comijarnd.com |
| LC-IR | Liquid chromatography separates components. | Infrared spectroscopy identifies functional groups. | Confirmation of functional groups (e.g., -COOH, -C=O) in separated compounds. ijarnd.com |
Microfluidic Platforms for High-Throughput Synthesis and Reaction Screening of this compound
The synthesis of biphenyl structures, including this compound, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. ajgreenchem.comresearchgate.net Optimizing these reactions to achieve high yields and purity can be time-consuming, requiring the screening of numerous variables such as catalysts, ligands, bases, and solvents. unchainedlabs.com
Microfluidic platforms, also known as "lab-on-a-chip" systems, offer a solution for high-throughput synthesis and reaction screening. unchainedlabs.com These platforms use miniaturized channels and reactors to perform a large number of reactions in parallel on a very small scale. nih.gov This approach drastically reduces the consumption of valuable starting materials and reagents while accelerating the discovery of optimal reaction conditions. unchainedlabs.comchemrxiv.org For the synthesis of this compound derivatives, a microfluidic system could be designed to screen hundreds or thousands of Suzuki coupling conditions in a single experiment, rapidly identifying the most efficient catalytic system. unchainedlabs.com
Spectroscopic Sensing Strategies Utilizing or Detecting this compound Derivatives
Spectroscopic methods are not only used for characterization but can also be adapted for sensing applications, particularly for the determination of enantiomeric composition in chiral analogues. acs.org Chiroptical sensing methods are especially useful as they can provide a rapid assessment of enantiomeric excess without the need for chromatographic separation. nih.gov
One such strategy involves induced circular dichroism (CD) spectroscopy. nih.gov In this method, a chiral carboxylic acid analyte (a derivative of the target compound) is mixed with an achiral sensor molecule, such as a metal complex. nih.govnih.gov The binding of the enantiomers of the acid to the sensor molecule creates a new chiral complex that exhibits a distinct CD signal. nih.govnyu.edu The sign of the CD signal can indicate the absolute configuration of the dominant enantiomer, while the magnitude of the signal can be correlated with its enantiomeric excess. nih.govnih.gov This approach allows for rapid and high-throughput screening of enantiomeric purity. acs.org
Table 3: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Method | Principle | Throughput | Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Moderate | High accuracy and resolution; well-established. |
| Spectroscopic Sensing (e.g., Induced CD) | Formation of a diastereomeric complex with a sensor, producing a chiroptical signal. nih.gov | High | Rapid analysis; low sample consumption; suitable for HTS. acs.orgnih.gov |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. frontiersin.org | Low to Moderate | Provides direct structural insight; no derivatization needed. |
Automation and Robotics in the Synthesis and Characterization of Biphenyl Carboxylic Acid Derivatives
The synthesis and characterization of libraries of biphenyl carboxylic acid derivatives for research purposes can be a repetitive and labor-intensive process. Automation and robotics offer significant improvements in efficiency, reproducibility, and throughput. nih.gov
Automated synthesis platforms, often based on flow chemistry, can perform multi-step syntheses with minimal manual intervention. nih.gov For the synthesis of derivatives of this compound, a robotic system can handle the precise dispensing of reagents for coupling reactions, manage reaction times and temperatures, and perform in-line purification using automated HPLC systems. nih.gov This is particularly beneficial for creating compound libraries where various substituents are introduced onto the biphenyl scaffold. The integration of tasks, from reaction setup to purification and analysis, streamlines the entire workflow, allowing researchers to generate and test new derivatives more rapidly. nih.gov
Future Research Directions and Emerging Avenues for 4 Carbamoyl 1,1 Biphenyl 3 Carboxylic Acid
Exploration of Unexplored Reactivity Profiles and Novel Transformation Pathways
While the fundamental reactivity of carboxylic acids and amides is well-established, their interplay on the biphenyl (B1667301) scaffold of 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid presents opportunities for discovering novel chemical transformations. Future research could focus on intramolecular reactions, where the two functional groups interact to form new cyclic structures. For instance, under specific conditions, dehydration could lead to the formation of a cyclic imide, fundamentally altering the compound's chemical properties.
Furthermore, studies on the thermal decomposition of related biphenyl carboxylic acids have revealed pathways such as decarboxylation to form biphenyl and ring-closure to produce fluorenone. acs.org Investigating the pyrolysis or photolysis of this compound could uncover analogous or entirely new transformation pathways, potentially leading to the synthesis of novel polycyclic aromatic compounds. Another area of interest is the exploration of rearrangement reactions. For example, research on related heterocyclic systems has demonstrated unexpected ring-contracting rearrangements under mild acidic conditions, transforming a benzopyran derivative into a phthalide–carboxamide system. mdpi.com Probing the stability of the biphenyl core under various catalytic conditions could also yield novel functionalization strategies that are currently unexplored.
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govxjtlu.edu.cn These computational tools can be powerfully applied to the study of this compound. Future research can leverage AI for the de novo design of new molecules based on the core scaffold. digitellinc.com Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large chemical databases to propose novel derivatives with optimized properties. easpublisher.com
For instance, ML models could be developed to predict key physicochemical properties (e.g., solubility, logP) and biological activities for hypothetical derivatives of this compound. This "in silico" screening allows for the rapid exploration of a vast chemical space, identifying promising candidates for synthesis and experimental testing. mdpi.com An advanced application would be inverse QSAR (Quantitative Structure-Activity Relationship), where a desired activity profile is specified, and the ML model generates molecular structures predicted to have those properties. easpublisher.com This approach could accelerate the discovery of new drug candidates or functional materials based on the biphenyl scaffold.
Table 1: Applications of AI/ML in Compound Design
| AI/ML Technique | Application Area | Potential Outcome for this compound |
|---|---|---|
| Generative Models (VAE, GAN) | De Novo Design | Generation of novel derivatives with enhanced target affinity or improved ADMET properties. |
| Graph Neural Networks (GNN) | Property Prediction | Accurate prediction of solubility, toxicity, and binding energies for virtual libraries. |
| Deep Reinforcement Learning | Molecular Optimization | Iterative modification of the lead structure to maximize multiple desired properties simultaneously. |
| Inverse QSAR | Targeted Design | Design of new compounds tailored to a specific biological target or material application. |
Multiscale Modeling Approaches for Complex Interactions and System-Level Understanding
Understanding the behavior of this compound in complex environments, such as a biological system or a material matrix, requires a multi-faceted computational approach. Multiscale modeling, which bridges different levels of theory from quantum mechanics to classical mechanics and continuum models, is a powerful tool for this purpose. nih.govbris.ac.uk
Future research should employ these methods to gain a system-level understanding of the compound's interactions. For example:
Quantum Mechanics (QM): Can be used to study the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms at the atomic level. nobelprize.org
Molecular Dynamics (MD): Classical MD simulations can model the interaction of the compound with a solvated protein target or its self-assembly into larger structures over time. beilstein-journals.org This can reveal binding modes, conformational changes, and the dynamics of interaction.
QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid approach is ideal for studying enzymatic reactions or ligand binding where the electronic changes in the active site (QM region) are treated with high accuracy, while the surrounding protein and solvent (MM region) are modeled classically. nobelprize.org
By integrating these different scales, researchers can build predictive models that connect the molecular properties of this compound to its macroscopic function, whether in a therapeutic context or as a component in an advanced material.
Sustainable Synthesis and Degradation Pathways for this compound
The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing sustainable and environmentally friendly methods for producing this compound and related compounds. A key reaction for its synthesis is the Suzuki-Miyaura cross-coupling. Green approaches to this reaction include the use of water as a solvent, catalysis by palladium nanoparticles supported on novel materials, and leveraging photocatalysis to drive the reaction with visible light. researchgate.netacs.org Developing a synthetic route that minimizes waste, avoids hazardous solvents, and operates at lower temperatures would be a significant advancement.
Equally important is understanding the environmental fate of the compound. Research into its biodegradation pathways is crucial. Studies on biphenyl and polychlorinated biphenyls (PCBs) have shown that various soil microorganisms can degrade the biphenyl core through oxidative pathways. medcraveonline.comnih.gov Future work should aim to identify specific bacterial or fungal strains capable of metabolizing this compound. Elucidating the metabolic products would provide a complete picture of its environmental persistence and potential for bioremediation. oup.comkoreascience.kr
Table 2: Green Chemistry and Biodegradation Research Avenues
| Research Area | Specific Focus | Desired Outcome |
|---|---|---|
| Sustainable Synthesis | Water-based Suzuki coupling | Elimination of organic solvents, improved safety, and easier product isolation. |
| Photocatalysis | Use of visible light as an energy source, reducing reliance on thermal energy. | |
| Biodegradation | Microbial screening | Identification of bacteria or fungi capable of degrading the compound. |
| Metabolic pathway analysis | Characterization of intermediate and final degradation products to assess environmental impact. |
Interdisciplinary Research Opportunities at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The bifunctional nature of this compound makes it an excellent candidate for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.
Materials Science: The rigid biphenyl scaffold is a common structural motif in liquid crystals and organic electronics. ajgreenchem.com The carboxylic acid and carbamoyl (B1232498) groups are capable of forming strong, directional hydrogen bonds. This suggests that the molecule could be a valuable building block (tecton) for creating supramolecular assemblies, such as gels, liquid crystals, or porous crystalline solids like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Exploring its self-assembly behavior and its potential as a component in functional materials is a promising research direction. jhu.edu
Chemical Biology: Many biologically active molecules contain the biphenyl carboxylic acid framework. ajgreenchem.commdpi.com The functional groups of this compound are well-suited for molecular recognition in biological systems. The carboxylic acid can engage in ionic interactions or act as a hydrogen bond acceptor, while the carbamoyl group is an excellent hydrogen bond donor and acceptor. nih.gov This opens up possibilities for designing the molecule as a scaffold for new therapeutic agents, such as enzyme inhibitors, or as a chemical probe to study biological processes. Its structure could be tailored to mimic the functionality of other important groups, acting as a bioisostere to improve the pharmacological properties of existing drugs. openmedscience.com
This interdisciplinary approach, where synthetic organic chemistry provides the tools to create novel derivatives, materials science explores their collective properties, and chemical biology investigates their interactions with living systems, will be key to unlocking the full potential of this compound.
Q & A
Q. How do the structural features of 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid influence its reactivity in cross-coupling reactions?
The biphenyl scaffold with electron-withdrawing carbamoyl and carboxylic acid groups enhances electrophilicity at the halogenated positions, facilitating Suzuki-Miyaura couplings. The carbamoyl group at the 4'-position sterically directs coupling to the 3'-position, as seen in analogous biphenyl systems . For example, palladium-catalyzed coupling with arylboronic acids typically requires inert conditions (argon), a polar solvent (DMF/water), and microwave-assisted heating (150°C, 10 min) to achieve >30% yields .
Q. What purification methods are recommended for isolating biphenyl carboxylic acid derivatives?
Reverse-phase medium-pressure liquid chromatography (MPLC) using gradients of acetonitrile/water (10–100%) is effective for isolating biphenyl carboxylic acids, as demonstrated in the purification of methyl 4-amino-6-chloro-4′-methyl-[1,1′-biphenyl]-3-carboxylate. This method removes unreacted boronic acids and catalyst residues while retaining product integrity .
Q. What safety protocols are critical when handling biphenyl carboxylic acids?
Key precautions include:
- Avoiding ignition sources (P210) and using argon-purged environments during reactions .
- Wearing PPE (gloves, goggles) to prevent skin/eye contact. Contaminated skin should be washed with soap/water, and exposed eyes rinsed for 15+ minutes .
- Storing the compound in a dry, cool environment away from oxidizing agents .
Intermediate/Advanced Questions
Q. How can analytical techniques (e.g., NMR, HRMS) resolve structural ambiguities in biphenyl derivatives?
- 1H NMR : Monitor coupling constants (e.g., J = 8.4 Hz for biphenyl protons) to confirm regiochemistry. Aromatic proton splitting patterns distinguish ortho/meta substituents .
- HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular formulas (e.g., C24H22ClNO3 [M+H]+ with <0.5 ppm error) .
- 13C NMR : Carboxylic acid carbons appear at δ ~169 ppm, while carbamoyl carbons resonate at δ ~155 ppm .
Q. What strategies optimize derivatization of the carbamoyl group for biological activity studies?
- Acylation : React with sulfonamides (e.g., 4-(3-chloro-2-cyanophenoxy)benzenesulfonamide) under EDCI/HOBt coupling conditions in DMF to form amides. Yields improve with excess acylating agent (1.2–1.5 eq) and 24-hour reaction times .
- Substituent effects : Electron-deficient aryl groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility, necessitating co-solvents like DMSO .
Q. How do substituents on the biphenyl core affect catalytic activity in Suzuki reactions?
Electron-withdrawing groups (e.g., Cl, CF3) at the 3'- or 4'-positions increase oxidative addition rates at palladium centers, improving coupling efficiency. For example, 4,5-dichloroisothiazole-3-carboxylic acid-palladium complexes achieve >90% conversion in 10 minutes, whereas methoxy substituents reduce activity by 20% .
Advanced Research Questions
Q. How can contradictory yields in multi-step syntheses of biphenyl derivatives be troubleshooted?
- Step 1 (Coupling) : Low yields (e.g., 33% in methyl 4-amino-6-chloro-4′-methyl-biphenyl synthesis) often arise from incomplete boronic acid activation. Pre-stirring boronic acids with K2CO3 in DMF for 30 minutes before adding Pd catalysts can improve conversion .
- Step 3 (Hydrolysis) : Carboxylic acid formation from methyl esters may stall due to steric hindrance. Switching from LiOH/THF to NaOH/MeOH at 60°C enhances deesterification .
Q. What computational tools predict the solubility and crystallinity of biphenyl carboxylic acids?
- COSMO-RS : Models solvent-solute interactions to identify optimal co-solvents (e.g., ethanol/water mixtures for recrystallization).
- Mercury CSD : Analyzes crystal packing using Cambridge Structural Database data, predicting melting points (e.g., 249–252°C for 4f) and polymorphism risks .
Q. How do IL-6 or COX-2 inhibition assays validate the bioactivity of carbamoyl-biphenyl derivatives?
- IL-6 ELISA : Test compounds at 1–100 µM in THP-1 cells stimulated with LPS. A 50% reduction in IL-6 secretion at 10 µM suggests anti-inflammatory potential .
- COX-2 IC50 : Use fluorometric kits (e.g., Cayman Chemical) with arachidonic acid substrate. Diflunisal analogs (e.g., 2',4'-difluoro derivatives) show IC50 values <1 µM, comparable to celecoxib .
Q. What mechanistic insights explain divergent catalytic outcomes between hydrazide and phenylhydrazide palladium complexes?
Hydrazide ligands (e.g., 4,5-dichloroisothiazole-3-carboxylic acid hydrazide) provide stronger σ-donation to palladium, accelerating transmetallation. Phenylhydrazides, with bulky aryl groups, sterically hinder boronic acid coordination, reducing turnover by ~15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
